6-Methylcyclohexene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylcyclohexene-1-carbonyl chloride is an organic compound characterized by a cyclohexene ring with a methyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylcyclohexene-1-carbonyl chloride typically involves the chlorination of 6-Methylcyclohexene-1-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction conditions often include refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylcyclohexene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used under mild conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
6-Methylcyclohexene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylcyclohexene-1-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Cyclohexanone: A similar compound with a ketone functional group instead of a carbonyl chloride.
Cyclohexene: Lacks the carbonyl chloride group but shares the cyclohexene ring structure.
Methylcyclohexane: A saturated analog without the double bond or carbonyl chloride group.
Properties
CAS No. |
72622-71-0 |
---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
6-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3 |
InChI Key |
YZSPCUFGCNOYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.